molecular formula C16H22FN3O4S B2503462 N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234888-97-1

N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2503462
CAS No.: 1234888-97-1
M. Wt: 371.43
InChI Key: RUGRJEBTYYHRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group, a piperidinyl moiety, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidinyl and fluorobenzyl intermediates. The key steps include:

    Formation of the Piperidinyl Intermediate: This involves the reaction of piperidine with methylsulfonyl chloride under basic conditions to yield the methylsulfonyl piperidine derivative.

    Preparation of the Fluorobenzyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl derivative.

    Coupling Reaction: The final step involves the coupling of the piperidinyl and fluorobenzyl intermediates with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and piperidinyl moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl and piperidinyl moieties may interact with enzymes or receptors, modulating their activity. The oxalamide linkage provides stability and specificity to the compound’s interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

  • N1-(4-chlorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide
  • N1-(4-bromobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide
  • N1-(4-methylbenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

Comparison: N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4S/c1-25(23,24)20-8-6-13(7-9-20)11-19-16(22)15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGRJEBTYYHRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.